4-Bromo-2-(1-methylethyl)benzenemethanol
Overview
Description
“4-Bromo-2-(1-methylethyl)benzenemethanol” is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.11 . It is also known as "Benzenemethanol, 4-bromo-2-(1-methylethyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom (Br), a methanol group (-CH2OH), and an isopropyl group (-CH(CH3)2) . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Synthesis and Characterization
- 4-Bromo-2-(1-methylethyl)benzenemethanol and its derivatives have been used in various synthetic processes. For instance, a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from a related compound, which highlights the compound's role in complex synthetic pathways (Akbaba et al., 2010).
Antibacterial Properties
- Bromophenols, a category to which this compound belongs, have been isolated from marine algae and studied for their antibacterial properties. This research emphasizes the potential of these compounds in developing new antibacterial agents (Xu et al., 2003).
Chemical Behavior in Reactions
- The compound's behavior in chemical reactions has been analyzed in various studies. For example, research on the Hammett relationship applied to a series of tetrasubstituted compounds, including derivatives of this compound, provides insights into its reactivity and potential applications in more complex chemical syntheses (Spinelli et al., 1972).
Catalytic Applications
- The use of derivatives of this compound in catalysis, particularly in palladium-catalyzed reactions, has been explored. These studies contribute to the understanding of how such compounds can enhance or influence catalytic processes (Jones et al., 2005).
Fluorescence Properties
- Research has also been conducted on the fluorescence properties of certain derivatives of this compound, indicating potential applications in material sciences and photonics (Zuo-qi, 2015).
Enzyme Inhibition
- Studies have investigated the inhibitory properties of bromophenols, including those derived from this compound, on human enzymes. This research is significant for drug discovery and understanding the interaction of these compounds with biological systems (Balaydın et al., 2012).
Crystal Structure Analysis
- The crystal structures of related brominated compounds have been determined, providing valuable data for material science and pharmaceutical applications. This research helps in understanding the physical and chemical properties of these compounds (Goubitz et al., 2001).
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-2-(1-methylethyl)benzenemethanol involves its interaction with its targets via the SN1 or SN2 pathways . The specific pathway depends on the degree of substitution at the benzylic position .
Pharmacokinetics
. These properties would have a significant impact on the compound’s bioavailability and therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. .
Properties
IUPAC Name |
(4-bromo-2-propan-2-ylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPCTQRGLFYLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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